(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride
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Overview
Description
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride typically involves the reaction of 3,5-dimethylpyridine with formaldehyde and ammonium chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3,5-dimethylpyridine, formaldehyde, ammonium chloride.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 60-80°C.
Procedure: The starting materials are mixed and heated under reflux for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically obtained in solid form and is purified through crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3,5-Dimethylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Metal Coordination: It can form coordination complexes with metal ions, affecting their reactivity and stability.
Comparison with Similar Compounds
(3,5-Dimethylpyridin-2-YL)methanamine hydrochloride can be compared with other similar compounds such as:
(2-Pyridyl)methanamine hydrochloride: Lacks the methyl groups at positions 3 and 5, resulting in different reactivity and applications.
(4-Methylpyridin-2-YL)methanamine hydrochloride: Has a methyl group at position 4 instead of 3 and 5, leading to variations in chemical behavior.
(3,5-Dimethylpyridin-4-YL)methanamine hydrochloride: Methyl groups are at different positions, affecting its interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.
Properties
IUPAC Name |
(3,5-dimethylpyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-6-3-7(2)8(4-9)10-5-6;/h3,5H,4,9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZCWKXFDPCJAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CN)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694182 |
Source
|
Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-52-6 |
Source
|
Record name | 1-(3,5-Dimethylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20694182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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